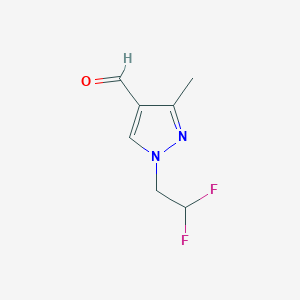

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” is an organic compound with the molecular formula C11H20O . It is a derivative of cyclohexene with a methyl group substituent .

Synthesis Analysis

The synthesis of “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” can be achieved through various synthetic pathways. Generally, it is synthesized through the reaction of 4-methylcyclohexyl chloride with ethenol .Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

As a cyclic olefin, “2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” can participate in various chemical reactions to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .Aplicaciones Científicas De Investigación

Photocycloaddition Reactions

The compound 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is involved in photocycloaddition reactions, where it selectively reacts with certain compounds to form new derivatives. For instance, 2-acylcyclohex-2-enones undergo photocycloaddition to afford diacylcyclobutene derivatives and benzopyranones under specific conditions, demonstrating the potential of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol in synthesizing complex molecular structures (Ferrer & Margaretha, 2001).

Kinetic Modeling in Combustion

Understanding the combustion chemistry of compounds similar to 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Research into methylcyclohexane, a structurally related compound, helps in elucidating the combustion process and the formation of intermediate species, contributing to the development of more efficient and cleaner combustion technologies (Wang et al., 2014).

Polymerization Processes

The compound also finds applications in polymerization processes. For example, the controlled polymerization of cyclic dienes derived from naturally occurring monoterpenes demonstrates the versatility of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol and related compounds in synthesizing new polymeric materials with potential applications in various industries (Kobayashi et al., 2009).

Synthesis of New Chemical Entities

The synthesis of new chemical entities such as N-alkyl-arylcyclohexylamines, which are of interest as research chemicals and have potential pharmacological applications, illustrates the role of compounds like 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol in expanding the chemical space for drug discovery and other research areas (Wallach et al., 2016).

Mecanismo De Acción

Target of Action

It is known that this compound is a sesquiterpenoid , a class of compounds known to interact with a variety of biological targets, including ion channels, enzymes, and receptors.

Mode of Action

As a sesquiterpenoid, it may interact with its targets by binding to specific sites, altering their function, and leading to changes in cellular processes .

Biochemical Pathways

Sesquiterpenoids, in general, can influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .

Result of Action

As a sesquiterpenoid, it may have anti-inflammatory, antifungal, antibacterial, or anticancer effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIVSTLPWFLSPA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C=C(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)/C=C(\C)/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![4-[2-(4-Bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)